molecular formula C9H16ClF2N B2709051 (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride CAS No. 2243512-28-7

(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride

Cat. No.: B2709051
CAS No.: 2243512-28-7
M. Wt: 211.68
InChI Key: CHVSXUTZWACUFZ-UHFFFAOYSA-N
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Description

“(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243512-28-7 . It has a molecular weight of 211.68 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15F2N.ClH/c10-9(11)7-3-1-6(5-12)2-4-8(7)9;/h6-8H,1-5,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 211.68 .

Scientific Research Applications

Structural Diversity in Pharmaceuticals

Nitrogen heterocycles, which might share structural similarities with the compound , are significant in pharmaceuticals. Analysis reveals that 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. This review highlights the top nitrogen heterocyclic structures found in pharmaceuticals, discussing substitution patterns and unusual structures (Vitaku, Smith, & Njardarson, 2014).

Environmental Fate of Fluorinated Compounds

The behavior and fate of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water treatment processes have been reviewed. PFASs, which are resistant to degradation and could structurally relate to the given compound due to fluorination, are not substantially removed by most drinking water treatment processes. Activated carbon adsorption, ion exchange, and high-pressure membrane filtration might be effective (Rahman, Peldszus, & Anderson, 2014).

Polyfluoroalkyl Substances (PFASs) in the Environment

A review on the sources, multimedia distribution, and health risks of novel fluorinated alternatives, including PFASs, highlights the persistence, bioaccumulation, toxicity, and the need for new compounds to replace PFASs. These compounds, due to their fluorination, may share chemical behavior or environmental concerns with the compound of interest. Hexafluoropropylene oxide dimer acid (HFPO-DA) and other novel fluorinated alternatives have shown systemic multiple organ toxicities, indicating harmful environmental effects (Wang et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)7-3-1-6(5-12)2-4-8(7)9;/h6-8H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVSXUTZWACUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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